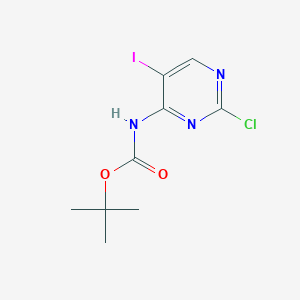![molecular formula C17H22N4O B2654445 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide CAS No. 1448044-29-8](/img/structure/B2654445.png)
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide typically involves the following steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours .
-
Coupling with Benzamide: : The synthesized pyrimidine derivative is then coupled with 3,5-dimethylbenzamide using suitable coupling agents and catalysts. This step involves the formation of an amide bond between the pyrimidine ring and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered chemical properties.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functional groups.
-
Substitution: : The compound can undergo substitution reactions where one or more substituents on the pyrimidine or benzamide ring are replaced with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions are conducted in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted pyrimidine or benzamide derivatives.
科学的研究の応用
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
-
Medicine: : The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
-
Industry: : In industrial applications, the compound is used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it valuable in various industrial processes.
作用機序
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide can be compared with other similar compounds, such as:
-
4-Dimethylaminopyridine (DMAP): : DMAP is a derivative of pyridine with a similar dimethylamino group. It is used as a nucleophilic catalyst in various organic reactions .
-
Pirimicarb: : Pirimicarb is a well-known insecticide with a similar pyrimidine structure. It is used to control aphids on crops by inhibiting acetylcholinesterase activity .
特性
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-10-7-11(2)9-14(8-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRXAXMNPVNODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)
![1-{4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2654364.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)


![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2654375.png)


![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)

![5-[5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2654383.png)

